N-(4-bromo-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a quinoxaline moiety, and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved by condensing an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Bromination of the Phenyl Ring:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the brominated phenyl group, the quinoxaline moiety, and the piperidine ring using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide
- N-(4-fluoro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide
- N-(4-iodo-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide
Uniqueness
N-(4-bromo-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions
Properties
Molecular Formula |
C23H25BrN4O2 |
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Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25BrN4O2/c1-3-30-23-21(25-19-6-4-5-7-20(19)27-23)28-12-10-16(11-13-28)22(29)26-18-9-8-17(24)14-15(18)2/h4-9,14,16H,3,10-13H2,1-2H3,(H,26,29) |
InChI Key |
IHEXASSDSHQCKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)Br)C |
Origin of Product |
United States |
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